molecular formula C23H23NO4 B1620732 Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 83300-85-0

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1620732
CAS RN: 83300-85-0
M. Wt: 377.4 g/mol
InChI Key: RVKKBEQUIXKJEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates was catalyzed by CoCl2/K-10 montmorillonite in water . Another study reported the one-pot synthesis of diethyl 2,6-dimethyl-4-(1-(2… .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1… has been reported .


Chemical Reactions Analysis

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination . It has also been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is known to be a yellow needle-like crystal that is soluble in hot ethanol and slightly soluble in water .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of similar compounds are promising. They have been used as feed additives and have shown significant growth-promoting effects on livestock, poultry, fish, shrimp, cattle, and sheep . They have also been used in the preparation of various biologically active compounds .

properties

IUPAC Name

dimethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-19(22(25)27-3)21(17-11-7-5-8-12-17)20(23(26)28-4)16(2)24(15)18-13-9-6-10-14-18/h5-14,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKKBEQUIXKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359838
Record name Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

83300-85-0
Record name Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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